

Evaluating the Specificity of GSK-4716 in Complex Biological Systems: A Comparative Guide

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Compound of Interest

Compound Name: GSK-4716

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This guide provides a comprehensive evaluation of **GSK-4716**, a selective agonist of the Estrogen-Related Receptors β (ERR β) and γ (ERR γ). In the landscape of pharmacological tools for studying nuclear receptors, understanding the precise molecular interactions of a compound is paramount. This document objectively compares the performance of **GSK-4716** with alternative molecules, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.

Introduction to GSK-4716

GSK-4716 is a synthetic small molecule identified as a potent and selective agonist for ERR β and ERR γ .^{[1][2]} These orphan nuclear receptors are key regulators of cellular metabolism, mitochondrial biogenesis, and energy homeostasis. The constitutive activity of ERRs makes them challenging targets for agonist development, rendering selective compounds like **GSK-4716** valuable tools for elucidating their physiological and pathological roles.

Comparative Analysis of ERR β / γ Agonists

The specificity of a chemical probe is a critical factor in attributing observed biological effects to its intended target. While **GSK-4716** is widely used, several alternative compounds with varying

selectivity profiles have been developed. This section compares **GSK-4716** with other notable ERR agonists.

Data Presentation: Potency and Selectivity of ERR Agonists

The following table summarizes the reported potency (EC₅₀) of **GSK-4716** and its alternatives against the three ERR isoforms. Lower EC₅₀ values indicate higher potency.

Compound	ERR α EC ₅₀ (nM)	ERR β EC ₅₀ (nM)	ERR γ EC ₅₀ (nM)	Primary Target(s)	Reference
GSK-4716	> 5000	Not Reported	1300	ERR β / γ	[3]
DY131	No Effect	Agonist	Agonist	ERR β / γ	[2]
SLU-PP-332	98	230	430	Pan-ERR Agonist	[3]
SLU-PP-915	~450	~1800	~450	Pan-ERR Agonist	[4]

Note: Direct comparison of EC₅₀ values should be made with caution as they can vary depending on the specific assay conditions. "Not Reported" indicates that the value was not found in the surveyed literature.

Discussion of Specificity and Off-Target Effects

GSK-4716: **GSK-4716** demonstrates high selectivity for ERR β and ERR γ over ERR α and the classical estrogen receptors (ER α and ER β). [3] This selectivity is a key advantage when studying the specific roles of the β and γ isoforms. However, a comprehensive, unbiased off-target profile for **GSK-4716**, such as a kinome scan, is not readily available in the public domain. This lack of broad screening data represents a significant knowledge gap. Researchers should be aware of potential off-target activities that have been reported in specific contexts. For instance, **GSK-4716** has been shown to induce the expression of the glucocorticoid receptor (GR) and its target genes, suggesting a potential for crosstalk between ERR γ and GR signaling pathways. [2][5] Additionally, some studies have noted ERR γ -

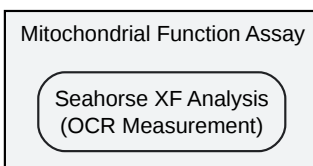
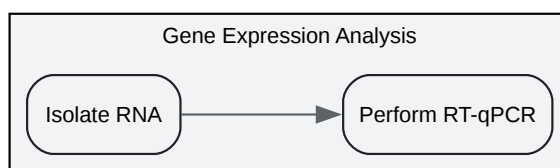
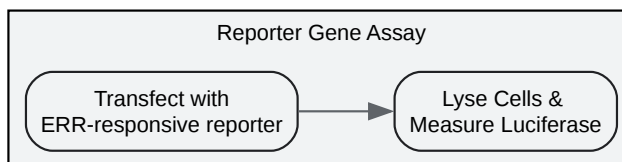
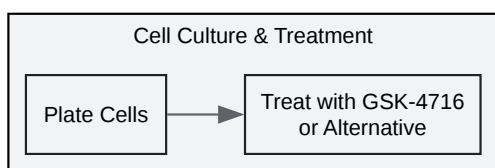
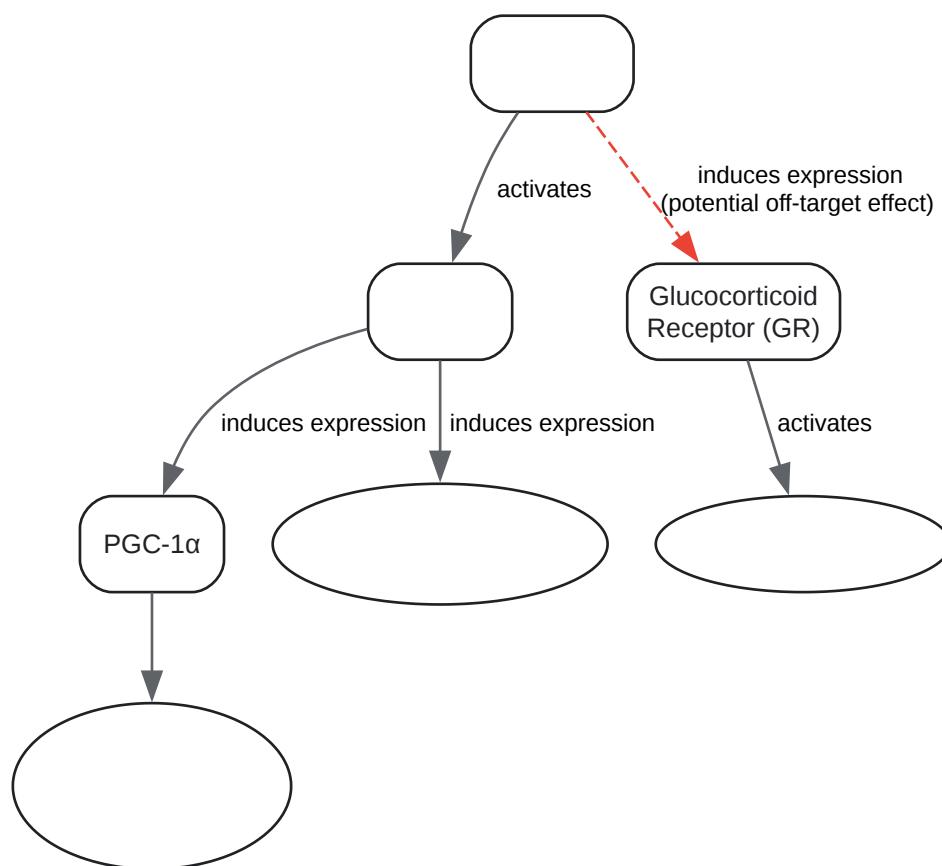
independent effects of **GSK-4716**. For example, in SH-SY5Y cells, early activation of CREB signaling by **GSK-4716** was found to be independent of ERR γ .^[6]

Alternative Compounds:

- DY131: Structurally very similar to **GSK-4716**, DY131 also functions as a selective ERR β/γ agonist.^[2] Given its structural similarity, it is likely to share a similar, though not identical, off-target profile with **GSK-4716**.
- SLU-PP-332 and SLU-PP-915: These compounds represent a newer class of pan-ERR agonists, with SLU-PP-332 showing a preference for ERR α .^[3]^[4] Their distinct chemical scaffolds compared to **GSK-4716** may result in different off-target profiles. The development of these pan-agonists provides valuable tools for studying the combined effects of all three ERR isoforms.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.



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